molecular formula C₁₂H₁₉NO₄ B1144694 (1R,3S,5R)-2-tert-butoxycarbonyl-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylic acid CAS No. 1306734-44-0

(1R,3S,5R)-2-tert-butoxycarbonyl-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylic acid

Cat. No. B1144694
CAS RN: 1306734-44-0
M. Wt: 241.28
InChI Key:
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Description

“(1R,3S,5R)-2-tert-butoxycarbonyl-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylic acid” is a complex organic compound . It is a type of 2-azabicyclo hexane . The compound has a molecular formula of C6H9NO2 .


Molecular Structure Analysis

The molecular structure of this compound includes a bicyclic hexane ring with an azide group . The InChI code for this compound is "1S/C11H17NO4/c1-11(2,3)16-10(15)12-7-4-6(7)5-8(12)9(13)14/h6-8H,4-5H2,1-3H3,(H,13,14)/t6-,7-,8+/m1/s1" .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a cyclopropanation step . The stereoselectivity of this step can be controlled by the composition of the functional group at C-alpha .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 127.14 g/mol . It has a computed XLogP3-AA of -2.3 and a topological polar surface area of 49.3 Ų . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors .

Scientific Research Applications

Complement Factor D Inhibitor

This compound has been used in the development of noncovalent reversible and selective human factor D (FD) inhibitors . The orally bioavailable compound demonstrated excellent potency in 50% human whole blood in vitro and blocked AP activity ex vivo after oral administration to monkeys . This could have potential applications in the treatment of diseases related to the complement alternative pathway of the innate immune system .

Proteomics Research

The compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the study of protein structure, interactions, and functions in a biological system.

Bio-active Compound Development

Bicyclo hexanes, such as this compound, are playing an increasingly important role in the development of new bio-active compounds . They are valuable saturated bicyclic structures that are still underexplored from a synthetic accessibility point of view .

Chemical Space Exploration

This compound could be used in the exploration of new chemical space . The system can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .

Scalable Synthesis

There is a scalable synthesis of this compound . This means that the production of this compound can be increased without a significant increase in costs, making it a potentially valuable compound for large-scale applications.

Drug Development

Given its properties and potential applications, this compound could be used in the development of new drugs. Its use in the inhibition of the complement factor D, for example, suggests potential applications in the treatment of diseases related to the immune system .

Future Directions

The compound has been used in the synthesis of various biologically active compounds and drugs . Future research could explore its potential applications in medicinal chemistry and drug development.

Mechanism of Action

Target of Action

The primary target of (1R,3S,5R)-2-tert-butoxycarbonyl-5-methyl-2-azabicyclo[310]hexane-3-carboxylic acid is believed to be specific enzymes or receptors involved in biochemical pathways. Typically, compounds with similar structures may target enzymes like proteases or receptors involved in neurotransmission .

Mode of Action

This compound likely interacts with its targets through binding to active sites or receptor sites, leading to inhibition or modulation of the target’s activity. The interaction may result in conformational changes in the target protein, altering its function and downstream signaling pathways .

Biochemical Pathways

The affected biochemical pathways depend on the specific targets of the compound. If the target is an enzyme, the compound may inhibit its activity, leading to a buildup or depletion of substrates or products in the pathway. This can affect various cellular processes, such as metabolism, signal transduction, or gene expression .

Pharmacokinetics

The pharmacokinetics of (1R,3S,5R)-2-tert-butoxycarbonyl-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylic acid include its absorption, distribution, metabolism, and excretion (ADME) properties. The compound’s tert-butyl ester group may enhance its lipophilicity, improving membrane permeability and absorption. Metabolism likely involves hydrolysis of the ester group, followed by further biotransformation. Excretion pathways may include renal and hepatic routes .

Result of Action

At the molecular level, the compound’s action results in the modulation of target enzyme or receptor activity. This can lead to changes in cellular processes such as altered metabolic rates, modified signal transduction pathways, or changes in gene expression. These molecular effects can translate to physiological outcomes, depending on the specific targets and pathways involved .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the stability of the tert-butyl ester group may be affected by acidic or basic conditions, impacting the compound’s bioavailability and activity. Additionally, interactions with other drugs or biomolecules can modulate its efficacy and safety profile .

: Sci-Hub | A scalable synthesis of (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid. Tetrahedron Letters, 54 (49), 6722–6724. doi:10.1016/j.tetlet.2013.09.114

properties

IUPAC Name

(1R,3S,5R)-5-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-7(9(14)15)5-12(4)6-8(12)13/h7-8H,5-6H2,1-4H3,(H,14,15)/t7-,8+,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITNAYTUVWAOJPY-SXMVTHIZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(N(C1C2)C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12C[C@H](N([C@@H]1C2)C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501111336
Record name 2-Azabicyclo[3.1.0]hexane-2,3-dicarboxylic acid, 5-methyl-, 2-(1,1-dimethylethyl) ester, (1R,3S,5R)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501111336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,3S,5R)-2-tert-butoxycarbonyl-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylic acid

CAS RN

1393537-80-8
Record name 2-Azabicyclo[3.1.0]hexane-2,3-dicarboxylic acid, 5-methyl-, 2-(1,1-dimethylethyl) ester, (1R,3S,5R)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1393537-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Azabicyclo[3.1.0]hexane-2,3-dicarboxylic acid, 5-methyl-, 2-(1,1-dimethylethyl) ester, (1R,3S,5R)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501111336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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